4'-Bromo-3'-fluoro-3-(3-fluorophenyl)propiophenone
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Overview
Description
4’-Bromo-3’-fluoro-3-(3-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11BrF2O It is a derivative of propiophenone, featuring bromine and fluorine substituents on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3’-fluoro-3-(3-fluorophenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 4-bromo-3-fluorobenzene.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 4-bromo-3-fluorobenzene with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with 3-fluorobenzaldehyde to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to the ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-3’-fluoro-3-(3-fluorophenyl)propiophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3’-fluoro-3-(3-fluorophenyl)propiophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Substituted derivatives with different functional groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
4’-Bromo-3’-fluoro-3-(3-fluorophenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-3’-fluoro-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The carbonyl group in the propiophenone moiety can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4’-Bromo-3’-fluoro-3-(4-fluorophenyl)propiophenone
- 4’-Bromo-3’-fluoro-3-(4-thiomethylphenyl)propiophenone
- 3-Fluoro-4-bromophenol
Uniqueness
4’-Bromo-3’-fluoro-3-(3-fluorophenyl)propiophenone is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl rings, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-3-(3-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF2O/c16-13-6-5-11(9-14(13)18)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHQZQLRPYCLLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644535 |
Source
|
Record name | 1-(4-Bromo-3-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-23-2 |
Source
|
Record name | 1-Propanone, 1-(4-bromo-3-fluorophenyl)-3-(3-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898767-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromo-3-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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